(4-Methyl-3-fluorobenzyl)hydrazine dihydrochloride
Overview
Description
(4-Methyl-3-fluorobenzyl)hydrazine dihydrochloride, abbreviated as 4-MFBH-HCl, is a synthetic organic compound that has a variety of applications in both scientific research and laboratory experiments.
Scientific Research Applications
Chemical Reactivity and Molecular Structure :
- The molecular structure and chemical reactivities of compounds derived from hydrazine dihydrochloride, including 4-Methyl-3-fluorobenzyl hydrazine, have been a subject of study. For instance, research on the condensation products of o-substituted benzylidenacetylacetone with hydrazine dihydrochloride provides insights into the structural and reactivity characteristics of these compounds (Kurihara et al., 1975).
Synthesis and Application in Pharmaceutical Chemistry :
- New methods for synthesizing indazoles via condensation of o-fluorobenzaldehydes and their O-methyloximes with hydrazine have been developed. This process highlights the utility of (4-Methyl-3-fluorobenzyl)hydrazine dihydrochloride in generating compounds with potential pharmaceutical applications (Lukin et al., 2006).
Biological Activity and Molecular Docking Studies :
- The biological activities of hydrazine derivatives, including those related to (4-Methyl-3-fluorobenzyl)hydrazine dihydrochloride, have been predicted using molecular docking studies. These studies reveal potential antitumor activities, highlighting the compound's relevance in pharmacological research (Mary et al., 2021).
Fluorescent Probing and Sensing Applications :
- The development of fluorescent probes for hydrazine detection, where (4-Methyl-3-fluorobenzyl)hydrazine dihydrochloride derivatives could play a role, is significant in both environmental and biological contexts. Such probes offer high selectivity and sensitivity, and can be used in real-time applications (Jung et al., 2019).
Synthesis of Novel Compounds with Biological Activities :
- Research on the synthesis of new 1,2,4-Triazole derivatives starting from compounds related to (4-Methyl-3-fluorobenzyl)hydrazine dihydrochloride demonstrates the compound's utility in creating molecules with anti-lipase and anti-urease activities, relevant in the development of new therapeutic agents (Bekircan et al., 2014).
Applications in Environmental Pollution Studies :
- The compound's derivatives have been used in designing fluorescent probes for measuring hydrazine in environmental and water samples, indicating its relevance in environmental science and pollution monitoring (Zhu et al., 2019).
properties
IUPAC Name |
(3-fluoro-4-methylphenyl)methylhydrazine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11FN2.2ClH/c1-6-2-3-7(5-11-10)4-8(6)9;;/h2-4,11H,5,10H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFEGSMDBZHEVCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CNN)F.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Cl2FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methyl-3-fluorobenzyl)hydrazine dihydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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